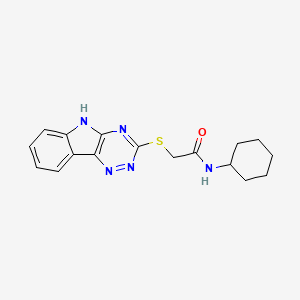
N-Cyclohexyl-2-(9H-1,3,4,9-tetraaza-fluoren-2-ylsulfanyl)-acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide is a compound that belongs to the class of triazinoindole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazinoindole core, which is fused with an indole ring, and a cyclohexylacetamide moiety attached via a thioether linkage.
Méthodes De Préparation
The synthesis of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide typically involves the following steps:
Formation of the Triazinoindole Core: The triazinoindole core can be synthesized by the condensation of isatins with thiosemicarbazide, followed by cyclization.
Thioether Formation: The triazinoindole intermediate is then reacted with an appropriate alkylating agent to introduce the thioether linkage.
Attachment of the Cyclohexylacetamide Moiety: Finally, the cyclohexylacetamide group is introduced through an amide coupling reaction using cyclohexylamine and an acylating agent.
Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioether linkage, using reagents like alkyl halides or acyl chlorides.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pH conditions. Major products formed from these reactions include oxidized or reduced derivatives and substituted analogs.
Applications De Recherche Scientifique
2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential as an iron chelator, which can be used to treat conditions related to iron overload.
Medicine: The compound exhibits antiproliferative activity against various cancer cell lines, making it a potential candidate for cancer therapy.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism of action of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide involves its interaction with molecular targets such as iron ions. The compound selectively binds to ferrous ions, which can inhibit cellular processes that depend on iron. This binding can lead to the induction of apoptosis in cancer cells through the mitochondrial pathway, involving proteins such as Bcl-2, Bax, and cleaved caspase-3.
Comparaison Avec Des Composés Similaires
Similar compounds to 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide include:
5H-[1,2,4]Triazino[5,6-b]indole Derivatives: These compounds share the triazinoindole core and exhibit similar biological activities, such as antiproliferative and iron-chelating properties.
Indolo[2,3-b]quinoxalines: These compounds have a fused indole-quinoxaline structure and are known for their DNA intercalating and cytotoxic activities.
Thioether-Linked Indoles: Compounds with a thioether linkage to an indole ring, which can undergo similar chemical reactions and exhibit comparable biological activities.
The uniqueness of 2-((5H-[1,2,4]Triazino[5,6-b]indol-3-yl)thio)-N-cyclohexylacetamide lies in its specific structure, which combines the triazinoindole core with a cyclohexylacetamide moiety, providing distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H19N5OS |
|---|---|
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
N-cyclohexyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide |
InChI |
InChI=1S/C17H19N5OS/c23-14(18-11-6-2-1-3-7-11)10-24-17-20-16-15(21-22-17)12-8-4-5-9-13(12)19-16/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,23)(H,19,20,22) |
Clé InChI |
RXEWMTBTMPJDNU-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NC(=O)CSC2=NC3=C(C4=CC=CC=C4N3)N=N2 |
Solubilité |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


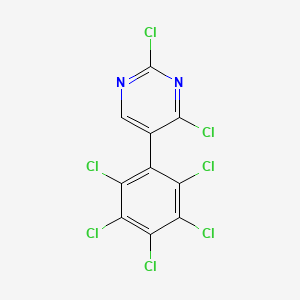
![2-(3-Bromoimidazo[1,2-b][1,2,4]triazin-7-yl)propan-2-ol](/img/structure/B13097520.png)
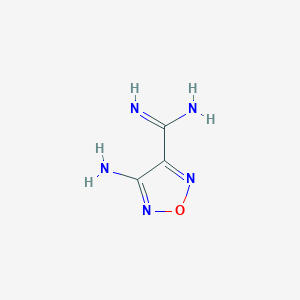
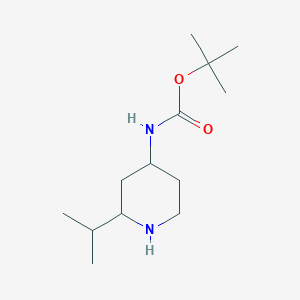
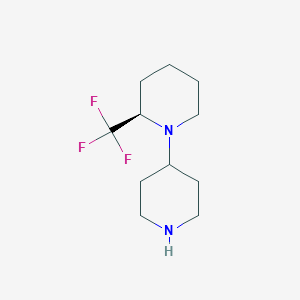
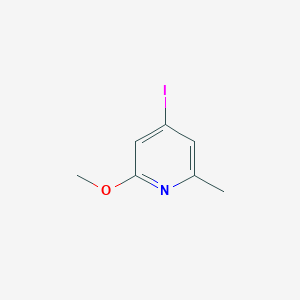
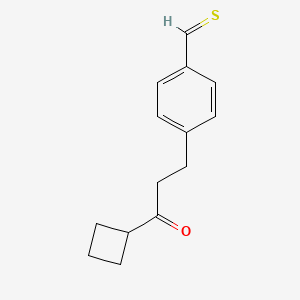

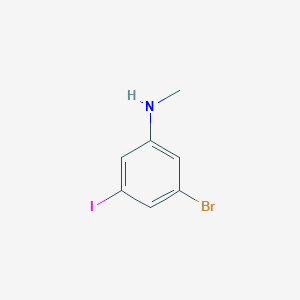
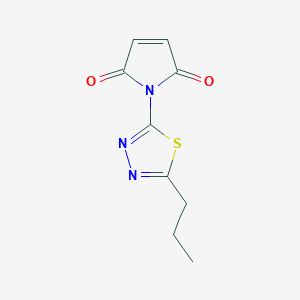
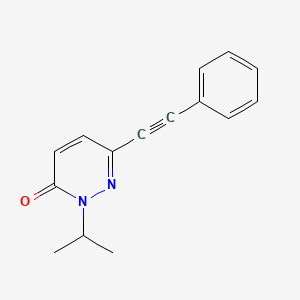
![3-Methylhexahydro-1H-pyrazolo[1,2-a]pyridazin-6-ol](/img/structure/B13097586.png)
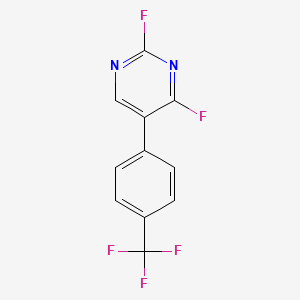
![(3,5-Dimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazin-2-YL)methanol](/img/structure/B13097608.png)
